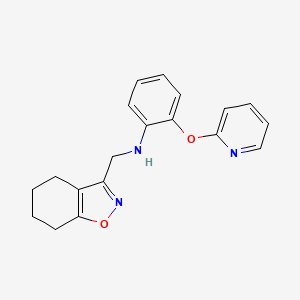
N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide is an organic compound with a complex structure that includes a cyclopentyl group, an ethyl group, and a prop-2-enamido group attached to a pentanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide typically involves multiple steps. One common method starts with the preparation of the cyclopentyl and ethyl amine precursors. These precursors are then reacted with acryloyl chloride to form the prop-2-enamido group. The final step involves the coupling of this intermediate with a pentanamide derivative under controlled conditions, such as specific temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes precise control of temperature, pressure, and the use of high-purity reagents to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diacetone acrylamide: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Entacapone: A compound with a similar enamide structure, used as a catechol-O-methyltransferase (COMT) inhibitor in the treatment of Parkinson’s disease.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-ethyl-2-(prop-2-enoylamino)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-4-9-13(16-14(18)5-2)15(19)17(6-3)12-10-7-8-11-12/h5,12-13H,2,4,6-11H2,1,3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYENCOQGILOTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N(CC)C1CCCC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(1-carbamoylcyclopentyl)-methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7445546.png)
![6-[[2-(1-Methylbenzimidazol-2-yl)pyrrolidin-1-yl]methyl]pyridazin-3-amine](/img/structure/B7445553.png)

![5-chloro-2-[1-[[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methyl]pyrrolidin-3-yl]-4-methylphenol](/img/structure/B7445586.png)
![1-[(2-Chlorophenyl)methoxy]-3-[3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl]propan-2-ol](/img/structure/B7445592.png)
![1-[(3-hydroxycyclobutyl)methyl]-3-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]urea](/img/structure/B7445593.png)
![5-[[(1S,2R,3R)-3-hydroxy-2-pyrazol-1-ylcyclobutyl]amino]pyridine-2-carbonitrile](/img/structure/B7445595.png)

![4-[4-(1H-pyrrol-2-ylmethyl)piperazin-1-yl]benzenesulfonamide](/img/structure/B7445599.png)
![N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7445615.png)
![3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(4,5,6,7-tetrahydro-2H-benzotriazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7445620.png)
![3-[(4-Cyclobutyltriazol-1-yl)methyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7445627.png)
![3-chloro-N-[(2-cyclopropyl-1-methylbenzimidazol-5-yl)methyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B7445633.png)
![N-cyclopropyl-2-hydroxy-2-[1-(1H-indazol-6-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7445635.png)
